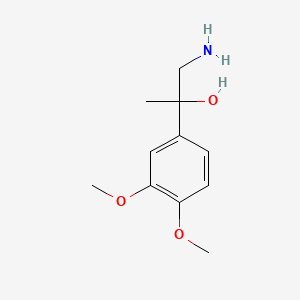

1-Amino-2-(3,4-dimethoxyphenyl)propan-2-ol

Description

The study of 1-Amino-2-(3,4-dimethoxyphenyl)propan-2-ol is situated at the intersection of several key areas of organic chemistry. Its bifunctional nature, arising from the presence of both an amine and a hydroxyl group, imparts a unique reactivity profile that is valuable in the construction of more complex molecular architectures.

Interactive Table: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₇NO₃ |

| Molecular Weight | 211.26 g/mol |

| Canonical SMILES | CC(C1=CC(=C(C=C1)OC)OC)(N)O |

| InChI Key | InChIKey=FZQJXZQJXZQJXZ-UHFFFAOYSA-N |

Amino alcohols, also known as alkanolamines, are organic compounds that contain both an amino (-NH₂) and a hydroxyl (-OH) functional group. google.comgoogle.com Based on the relative position of these two functional groups, they can be classified as 1,2-, 1,3-, or 1,4-amino alcohols, among others. This compound is specifically a 1,2-amino alcohol, meaning the amino and hydroxyl groups are attached to adjacent carbon atoms. This arrangement is a common structural motif found in numerous biologically active compounds and pharmaceutical agents. epa.gov

The presence of both a basic amino group and an acidic hydroxyl group allows amino alcohols to exhibit amphiprotic properties. They can act as ligands for metal ions, forming stable chelate complexes, a property that is extensively utilized in catalysis. epa.gov The 3,4-dimethoxyphenyl substituent, also known as a veratryl group, is derived from veratrole and is a common feature in many natural products and pharmacologically active molecules. nbinno.com

The synthetic utility of 1,2-amino alcohols is well-established. They serve as versatile building blocks for the synthesis of a wide range of organic molecules, including unnatural amino acids, chiral auxiliaries, and various heterocyclic compounds. epa.gov The amino and hydroxyl groups can be selectively protected and derivatized, allowing for stepwise synthetic transformations.

The 3,4-dimethoxyphenyl group in this compound is an electron-rich aromatic system, which can influence the reactivity of the molecule and its derivatives. This moiety is a key component in the structure of many alkaloids and other bioactive compounds. mdpi.com Research into derivatives of this compound would likely explore the modification of the amino and hydroxyl groups to produce amides, esters, and ethers, or involve reactions of the aromatic ring. These derivatives could be screened for a variety of biological activities, a common practice in drug discovery programs. nih.gov

The study of amino alcohols has a rich history intertwined with the development of organic and medicinal chemistry. Simple propanolamines, such as 1-amino-2-propanol, have been known for a considerable time and are used in a variety of industrial applications, including as buffers and in the synthesis of surfactants. nih.gov The development of stereoselective methods for the synthesis of chiral amino alcohols was a significant advancement, enabling the preparation of enantiomerically pure drugs.

The propanolamine (B44665) scaffold is a key structural feature in a class of pharmaceuticals known as beta-blockers. While the subject of this article is not a beta-blocker, the historical development of these drugs highlights the importance of the propanolamine backbone in medicinal chemistry. For instance, the synthesis of compounds like bevantolol, which also contains a 3,4-dimethoxyphenyl group, demonstrates the pharmaceutical relevance of this structural combination. google.comgoogle.com The continuous exploration of new synthetic routes to functionalized propanolamines and other amino alcohols remains an active area of research, driven by the quest for new therapeutic agents and functional materials.

Structure

2D Structure

Propriétés

IUPAC Name |

1-amino-2-(3,4-dimethoxyphenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-11(13,7-12)8-4-5-9(14-2)10(6-8)15-3/h4-6,13H,7,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOXUCFGTQYIDFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1=CC(=C(C=C1)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40617272 | |

| Record name | 1-Amino-2-(3,4-dimethoxyphenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204015-28-1 | |

| Record name | 1-Amino-2-(3,4-dimethoxyphenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Established Synthetic Routes to 1-Amino-2-(3,4-dimethoxyphenyl)propan-2-ol

The construction of this compound can be accomplished through several established routes, each with its own set of advantages and considerations. These routes include multi-step protocols, nucleophilic substitution reactions, and amine coupling methods.

Multi-Step Organic Synthesis Protocols

A hypothetical multi-step synthesis could commence from a readily available starting material such as 3,4-dimethoxyphenylacetone. This ketone could undergo a series of transformations, including amination and reduction steps, to yield the target amino alcohol. The specific reagents and conditions for each step would be selected to ensure high yield and purity of the intermediates and the final product.

| Step | Transformation | Reagents and Conditions |

| 1 | Nucleophilic addition of a cyanide source to 3,4-dimethoxyphenylacetone | KCN, acid |

| 2 | Reduction of the resulting cyanohydrin | LiAlH4 or catalytic hydrogenation |

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions are a fundamental class of reactions in organic synthesis where a nucleophile displaces a leaving group on a substrate. science.govresearchgate.net In the context of synthesizing this compound, a nucleophilic substitution strategy could involve the opening of an epoxide ring. For instance, a suitable precursor would be a propylene oxide derivative bearing the 3,4-dimethoxyphenyl group.

The reaction of 2-(3,4-dimethoxyphenyl)-2-methyloxirane with ammonia (B1221849) or a protected amine source would proceed via a nucleophilic attack on one of the epoxide carbons. This ring-opening reaction would result in the formation of the amino alcohol skeleton. The regioselectivity of the attack (i.e., which carbon of the epoxide is attacked) would be a critical factor to control to obtain the desired 1-amino-2-ol isomer.

| Nucleophile | Substrate | Product |

| Ammonia (NH3) | 2-(3,4-dimethoxyphenyl)-2-methyloxirane | This compound |

| Benzylamine | 2-(3,4-dimethoxyphenyl)-2-methyloxirane | N-Benzyl-1-amino-2-(3,4-dimethoxyphenyl)propan-2-ol |

Amine Coupling Reactions

Amine coupling reactions encompass a broad range of transformations that form carbon-nitrogen bonds. mdpi.comresearchgate.net For the synthesis of this compound, a relevant approach would be reductive amination. This powerful method involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent.

Starting with 1-(3,4-dimethoxyphenyl)propan-1-one, a reaction with ammonia would form an intermediate imine, which is then reduced in situ to the corresponding amine. The choice of reducing agent is critical to favor the reduction of the imine over the starting ketone.

Alternatively, coupling reactions can be used to form amide bonds, which can then be reduced to amines. For example, a carboxylic acid derivative could be coupled with an amine, followed by reduction of the resulting amide. mdpi.com

Precursor Chemistry in this compound Synthesis

The selection of appropriate precursors is a critical aspect of designing an efficient synthesis. The structure of the target molecule often guides the choice of starting materials, which should ideally be readily available and easily converted to the desired product.

Derivatization from 3,4-Dimethoxybenzylamine Analogues

Analogues of 3,4-dimethoxybenzylamine can serve as versatile precursors for the synthesis of this compound. semanticscholar.org For example, 2-(3,4-dimethoxyphenyl)ethylamine has been used as a starting material for the synthesis of various derivatives. nih.gov A synthetic strategy could involve the elaboration of such an amine to introduce the required propan-2-ol moiety. This might entail reactions that build the carbon chain and introduce the hydroxyl group at the appropriate position.

A possible route could involve the acylation of a 3,4-dimethoxyphenyl-containing amine followed by further functional group manipulations. The synthesis of N-(3,4-dimethoxybenzyl)amide capsaicin homologous compounds, for instance, starts from 3,4-dimethoxybenzaldehyde, which is converted to 3,4-dimethoxybenzylamine salt and then coupled with an acyl chloride. google.com

Reduction of Carbonyl-Containing Precursors (e.g., Ketones, Aldehydes)

The reduction of carbonyl compounds is a fundamental and widely used transformation in organic synthesis to produce alcohols. wikipedia.org In the synthesis of this compound, a key step could be the reduction of a carbonyl-containing precursor.

For instance, an α-amino ketone precursor, 1-amino-1-(3,4-dimethoxyphenyl)propan-2-one, could be reduced to the target amino alcohol. The stereochemical outcome of this reduction would be of significant interest, and various reducing agents can be employed to achieve different diastereoselectivities. nih.govrsc.org The choice of reducing agent, such as sodium borohydride or lithium aluminum hydride, would depend on the presence of other functional groups in the molecule and the desired stereochemistry.

Similarly, the reduction of a precursor aldehyde, such as 3,4-dimethoxybenzaldehyde, can yield the corresponding alcohol, 3,4-dimethoxybenzyl alcohol, which can then be further elaborated. ijcea.org The biocatalytic reductive amination of α-hydroxy ketones using engineered amine dehydrogenases also presents a modern and efficient method for the synthesis of chiral amino alcohols. frontiersin.orgnih.gov

| Carbonyl Precursor | Reducing Agent | Product |

| 1-Amino-1-(3,4-dimethoxyphenyl)propan-2-one | Sodium Borohydride (NaBH4) | This compound |

| 3,4-Dimethoxybenzaldehyde | Sodium Borohydride (NaBH4) | (3,4-Dimethoxyphenyl)methanol |

Transformations Involving 1-(3′,4′-Dimethoxyphenyl)propene Derivatives

The synthesis of this compound can be approached through multi-step sequences starting from 1-(3′,4′-Dimethoxyphenyl)propene. A plausible synthetic strategy involves the initial oxidation of the propene derivative to form an intermediate that is amenable to amination.

One potential pathway involves the epoxidation of 1-(3′,4′-Dimethoxyphenyl)propene to yield the corresponding epoxide. This can be achieved using various oxidizing agents, such as peroxy acids (e.g., m-chloroperoxybenzoic acid, MCPBA). The subsequent regioselective ring-opening of the epoxide with an amine source, such as ammonia or a protected amine equivalent, would furnish the desired amino alcohol. The regioselectivity of the epoxide opening is crucial and can be influenced by the choice of nucleophile and reaction conditions.

Alternatively, the propene derivative can be converted into a halohydrin by reaction with a halogen (e.g., bromine or chlorine) in the presence of water. The resulting halohydrin can then be treated with a suitable amine to displace the halide and form the amino alcohol. This method also requires careful control of regioselectivity to ensure the formation of the desired isomer.

Another approach involves the direct allylic amination of a suitable precursor derived from 1-(3′,4′-Dimethoxyphenyl)propene. For instance, the propene can be converted to the corresponding allylic alcohol, 1-(3,4-dimethoxyphenyl)prop-2-en-1-ol. Palladium-catalyzed allylic amination of this alcohol with a suitable amine source could then yield the target compound. This method offers the advantage of directly installing the amino group at the desired position.

Advanced Synthetic Techniques and Route Optimization

The efficiency and sustainability of the synthesis of this compound can be significantly enhanced through the application of advanced synthetic techniques and route optimization.

Reaction Condition Optimization (e.g., pH, Temperature Control)

Optimizing reaction conditions is paramount to maximizing the yield and purity of the target compound while minimizing side reactions. Key parameters that can be fine-tuned include:

Temperature: The temperature of the reaction can significantly influence the reaction rate and selectivity. For instance, in the epoxidation and amination steps, controlling the temperature can prevent over-reaction or decomposition of sensitive intermediates.

pH: The pH of the reaction medium is critical, particularly in the amination step. Maintaining an optimal pH can enhance the nucleophilicity of the amine and facilitate the desired reaction pathway.

Solvent Effects: The polarity and coordinating ability of the solvent can influence the solubility of reactants and the stability of intermediates and transition states, thereby affecting the reaction outcome.

A systematic approach to optimization, such as Design of Experiments (DoE), can be employed to efficiently explore the effects of multiple variables and identify the optimal reaction conditions.

Principles of Green Chemistry in Synthetic Pathway Design

Incorporating the principles of green chemistry into the synthetic design for this compound is essential for developing environmentally benign and sustainable processes. Key considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Use of Safer Solvents and Reagents: Whenever possible, hazardous solvents and reagents should be replaced with safer alternatives. For example, using water or other green solvents in place of volatile organic compounds.

Catalysis: The use of catalytic reagents is preferred over stoichiometric reagents, as catalysts are used in smaller amounts and can be recycled.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.

By applying these principles, the environmental impact of the synthesis can be significantly reduced, leading to a more sustainable and cost-effective process.

Chemical Derivatization and Functionalization of the Propan-2-ol Scaffold

The this compound scaffold, with its amino and hydroxyl functional groups, provides a versatile platform for further chemical derivatization and the synthesis of a variety of related compounds.

Introduction of Varied Functional Groups

The amino and hydroxyl groups of this compound can be readily modified to introduce a wide range of functional groups, allowing for the exploration of structure-activity relationships.

| Functional Group | Reagent/Reaction | Resulting Derivative |

| Acyl | Acyl chloride or anhydride (B1165640) | Amide |

| Alkyl | Alkyl halide | Secondary or tertiary amine |

| Sulfonyl | Sulfonyl chloride | Sulfonamide |

| Carbamoyl | Isocyanate | Urea derivative |

| Ester | Carboxylic acid (esterification) | Ester |

| Ether | Alkyl halide (Williamson ether synthesis) | Ether |

These derivatization reactions can be used to modulate the physicochemical properties of the parent compound, such as its solubility, lipophilicity, and metabolic stability.

Synthesis of Related Amino Alcohol and Morpholine Derivatives

The this compound structure serves as a valuable building block for the synthesis of more complex molecules, including other amino alcohols and morpholine derivatives. For instance, chiral 1,2-amino alcohols are important scaffolds in medicinal chemistry and can be synthesized through various methods. nih.gov

Morpholine and its derivatives are prevalent in many biologically active compounds. The synthesis of morpholines often starts from vicinal amino alcohols. chemrxiv.org A common strategy involves the reaction of the amino alcohol with a suitable two-carbon electrophile, leading to the formation of the six-membered morpholine ring. For example, a redox-neutral protocol using ethylene sulfate and a base can efficiently convert 1,2-amino alcohols to morpholines. chemrxiv.org This approach offers a green and high-yielding route to these important heterocyclic compounds.

Stereochemical Considerations and Chiral Resolution

Stereoisomerism in 1-Amino-2-(3,4-dimethoxyphenyl)propan-2-ol and Analogues

With two chiral centers at the C1 and C2 positions, this compound can exist as a total of four stereoisomers. These consist of two pairs of enantiomers. The relationship between non-mirror-image stereoisomers is defined as diastereomeric.

The diastereomers of molecules with two adjacent chiral centers, such as this compound, are often described using the erythro and threo nomenclature. This system is derived from the structures of the four-carbon sugars erythrose and threose. chemistrysteps.com

Erythro Isomers : In the Fischer projection of an erythro isomer, similar functional groups on the adjacent chiral centers are placed on the same side of the carbon backbone. chemistrysteps.combyjus.com

Threo Isomers : Conversely, in the threo isomer, these groups are on opposite sides of the backbone. chemistrysteps.combyjus.com

Each pair of erythro enantiomers are diastereomers of each pair of threo enantiomers. byjus.com These diastereomers possess distinct physical properties, such as melting points, boiling points, and solubility, which can be exploited for their separation. The specific spatial arrangement of the amino and hydroxyl groups in the erythro and threo forms influences the molecule's conformation and its interactions with other chiral molecules.

Achieving high enantiomeric purity, often expressed as enantiomeric excess (ee), is paramount in the synthesis of chiral compounds. Many biological systems interact differently with each enantiomer of a chiral molecule, making the synthesis of single-enantiomer products essential. nih.gov Various analytical techniques, such as chiral High-Performance Liquid Chromatography (HPLC), are used to determine the enantiomeric excess of a product. acs.org

Recent advancements in synthetic methodologies have enabled the production of chiral β-amino alcohols with exceptional levels of enantiomeric purity. For instance, novel chromium-catalyzed asymmetric cross-coupling reactions have yielded chiral β-amino alcohol products with an impressive 99% enantiomeric excess (ee) after purification. westlake.edu.cn Similarly, biocatalytic methods using engineered amine dehydrogenases (AmDHs) for the asymmetric reductive amination of α-hydroxy ketones consistently produce chiral amino alcohols with very high enantioselectivity, often exceeding 99% ee. frontiersin.org

Asymmetric Synthesis Approaches

Asymmetric synthesis refers to a range of methods used to selectively create one enantiomer of a chiral product. These approaches are more efficient than classical resolution of racemic mixtures and are central to modern pharmaceutical and chemical manufacturing.

Catalytic asymmetric synthesis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from a prochiral substrate. nih.gov This field has grown rapidly, providing powerful tools for creating stereocenters with high precision. frontiersin.org The catalysts can be broadly categorized into chiral metal complexes and organocatalysts.

Chiral Lewis acid catalysts, for example, have been shown to be effective in the enantioselective addition of nucleophiles to aldehydes and imines, key steps in the formation of amino alcohols. mdpi.com The development of dual-catalysis systems, such as metallaphotoredox catalysis, has further expanded the scope of these reactions, enabling the enantioconvergent amidation of racemic starting materials. nih.gov The success of these methods relies on the design of the chiral catalyst, which creates a chiral environment that directs the reaction pathway to favor the formation of one specific enantiomer. frontiersin.orgnih.gov

Asymmetric hydrogenation of prochiral ketones is a highly reliable and atom-economical method for producing chiral alcohols. nih.gov This technique is particularly relevant for synthesizing the 1-amino-2-arylpropan-2-ol scaffold, which can be derived from the reduction of a corresponding α-amino ketone or α-hydroxy ketone precursor. The reaction involves the use of molecular hydrogen (H₂) and a chiral transition metal catalyst, typically based on iridium, ruthenium, or rhodium. nih.govresearchgate.net

Iridium complexes featuring chiral ligands have demonstrated remarkable efficiency and enantioselectivity in the hydrogenation of α-hydroxy aromatic ketones. acs.orgnih.gov These catalysts can operate at low loadings (with substrate-to-catalyst ratios as high as 6,000) and produce the corresponding chiral 1,2-diols in excellent yields and with up to 99% ee. acs.orgscilit.com The resulting diol can then be converted to the target amino alcohol. The performance of these catalytic systems highlights their potential for practical, large-scale synthesis. rsc.org

Table 1: Examples of Catalytic Asymmetric Hydrogenation of α-Hydroxy Ketones

| Substrate (α-Hydroxy Ketone) | Catalyst System | Substrate/Catalyst Ratio (S/C) | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|

| α-Hydroxyacetophenone | CpIr(OTf)[(S,S)-MsDPEN] | 6000 | 96% | 97% | nih.gov |

| 4'-Methyl-α-hydroxyacetophenone | (S,S)-CpIr(OTf)(MsDPEN) | 1000 | 94% | Quantitative | acs.org |

| Various α-hydroxy ketones | Iridium/f-amphox | Up to 1,000,000 (TON) | >99% | >99% | rsc.org |

The chiral pool approach is a synthetic strategy that utilizes readily available, enantiomerically pure compounds from natural sources as starting materials. wikipedia.org These natural building blocks, such as amino acids, sugars, and terpenes, possess inherent chirality that can be transferred to the target molecule through a series of chemical transformations. mdpi.com

This methodology is highly attractive for establishing key stereocenters in a target molecule without relying on asymmetric catalysis or chiral resolution. mdpi.com For the synthesis of this compound, a suitable precursor could be selected from the chiral pool, such as an L-amino acid like L-phenylalanine. nih.gov The existing stereocenter of the amino acid would serve as a template to control the stereochemistry of subsequent reactions, ultimately leading to the desired enantiopure amino alcohol. This strategy is often efficient and cost-effective, particularly when the structure of the target molecule is closely related to an abundant natural product. wikipedia.org

Chiral Resolution Techniques for Racemic Mixtures

The separation of enantiomers from a racemic mixture of this compound can be achieved through several established methods. These techniques exploit the different physical and chemical properties of the diastereomeric derivatives formed or the differential interactions with a chiral environment.

A widely used and industrially scalable method for resolving racemic amines is through the formation of diastereomeric salts. This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. nih.govresearchgate.net

For amino alcohols like this compound, chiral acids such as tartaric acid derivatives are commonly employed as resolving agents. google.com The choice of solvent is critical in this process, as it significantly influences the solubility difference between the diastereomeric salts and, consequently, the efficiency of the resolution. nih.gov After separation of the less soluble diastereomeric salt by crystallization, the desired enantiomer of the amine can be recovered by treating the salt with a base to neutralize the chiral acid.

Table 1: Chiral Resolving Agents and Solvents

| Resolving Agent | Target Compound Type | Solvent Examples |

|---|---|---|

| Tartaric Acid Derivatives | Amines, Amino Alcohols | Methanol, Ethanol, Water |

| (S)-2-Methoxy-2-phenylacetic acid | Amines | Water |

| 2-Amino-1,2-diphenylethanol (ADPE) | Carboxylic Acids | Methanol, Ethanol |

Chromatographic techniques, particularly Chiral High-Performance Liquid Chromatography (HPLC), offer a powerful and versatile method for the analytical and preparative separation of enantiomers. nih.govmdpi.com This method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). nih.gov

For the separation of compounds structurally similar to this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven to be highly effective. chiraltech.com The choice of mobile phase, which typically consists of a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol (B130326) or ethanol), is crucial for achieving optimal separation. chiraltech.com The retention times of the enantiomers will differ, allowing for their individual collection as they elute from the column. Chiral HPLC is not only used for preparative separation but also for determining the enantiomeric purity of a sample. mdpi.com

Table 2: Chiral HPLC in Enantiomeric Separation

| Technique | Principle | Common Stationary Phases | Typical Mobile Phases |

|---|

Enzymatic resolution has emerged as a green and highly selective method for obtaining enantiomerically pure compounds. nih.gov This technique utilizes enzymes, most commonly lipases, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. nih.govmdpi.com For amino alcohols, this often involves the enantioselective acylation of the alcohol or amine group. nih.gov

The choice of enzyme, acyl donor, and solvent are critical parameters that influence the efficiency and enantioselectivity of the resolution. nih.govresearchgate.netmdpi.com For instance, lipases from Candida rugosa have been successfully used in the kinetic resolution of related amino propanol (B110389) derivatives. nih.govmdpi.com Biocatalysis can also be employed for the enantioselective synthesis of a specific stereoisomer, thereby avoiding the need for resolution of a racemic mixture altogether. nsf.govdigitellinc.com This can be achieved using enzymes like transaminases which can stereoselectively introduce an amino group. entrechem.com

Table 3: Enzymes in Chiral Resolution

| Enzyme | Typical Reaction | Substrate Example |

|---|---|---|

| Lipase (e.g., from Candida rugosa, Pseudomonas fluorescens) | Enantioselective acylation/hydrolysis | Alcohols, Amines, Esters |

Kinetic resolution is a broad category of methods that separate enantiomers based on their different reaction rates with a chiral catalyst or reagent. nii.ac.jp Enzymatic resolution is a prominent example of kinetic resolution. nih.gov In non-enzymatic kinetic resolution, a chiral catalyst, often a metal complex with a chiral ligand, is used to selectively catalyze a reaction for one enantiomer. nii.ac.jp

For amino alcohols, kinetic resolution can be achieved through reactions such as acylation, where a chiral catalyst promotes the acylation of one enantiomer at a faster rate than the other. nii.ac.jp The success of this strategy depends on the ability of the chiral catalyst to effectively discriminate between the two enantiomers, leading to a high enantiomeric excess of both the product and the unreacted starting material.

Table 4: Comparison of Chiral Resolution Techniques

| Technique | Advantages | Disadvantages |

|---|---|---|

| Diastereomeric Salt Formation | Scalable, cost-effective for large quantities. | Requires a suitable resolving agent, can be labor-intensive. |

| Chiral Chromatography | High resolution, applicable to a wide range of compounds, analytical and preparative scale. | Higher cost of chiral stationary phases, solvent consumption. |

| Enzymatic Resolution | High enantioselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and cost can be a factor, optimization of reaction conditions required. |

Advanced Structural Elucidation and Analytical Techniques

Spectroscopic Characterization

Spectroscopy is the cornerstone of molecular characterization, offering detailed insights into the structural framework of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. For 1-Amino-2-(3,4-dimethoxyphenyl)propan-2-ol, the spectrum would exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) groups, the aminomethyl group, and the methyl group. The protons on the phenyl ring typically appear as multiplets in the aromatic region (around 6.8-7.0 ppm). The two methoxy groups would likely present as sharp singlets around 3.8-3.9 ppm. The protons of the aminomethyl (CH₂) group would be diastereotopic due to the adjacent chiral center, potentially appearing as a complex multiplet. The methyl (CH₃) group attached to the chiral carbon would likely be a singlet. The protons of the amine (NH₂) and hydroxyl (OH) groups are often broad and their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The spectrum for this compound would show distinct signals for the aromatic carbons, with those bonded to oxygen (methoxy and hydroxyl groups) appearing at lower field (higher ppm values). The carbon of the tertiary alcohol (C-2) would also be significantly downfield. The carbons of the methoxy groups would appear around 56 ppm. The aminomethyl carbon (C-1) and the methyl carbon (C-3) would resonate at higher field (lower ppm values).

| Predicted ¹H NMR Chemical Shifts | Predicted ¹³C NMR Chemical Shifts |

| Assignment | δ (ppm) |

| Aromatic-H | 6.8 - 7.0 (m) |

| Methoxy (-OCH₃) | ~3.85 (s, 6H) |

| Aminomethyl (-CH₂NH₂) | Complex multiplet |

| Methyl (-CH₃) | Singlet |

| Amine (-NH₂) | Broad singlet |

| Hydroxyl (-OH) | Broad singlet |

| Note: These are predicted values based on analogous structures and may not represent exact experimental results. |

Mass Spectrometry (MS and High-Resolution MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule and can provide structural information through fragmentation analysis.

Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) techniques would be employed. The molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would confirm the molecular weight (211.26 g/mol ). Common fragmentation patterns for amino alcohols include the cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage), which would be a dominant fragmentation pathway. Loss of a methyl group, a water molecule from the tertiary alcohol, or cleavage of the aminomethyl group would also be expected.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For C₁₁H₁₇NO₃, the exact mass would be calculated and compared to the experimental value to confirm the elemental composition with high confidence.

| Ion | m/z (Predicted) | Possible Identity |

| [M+H]⁺ | 212.1281 | Protonated Molecule |

| [M-CH₃]⁺ | 196.1125 | Loss of a methyl group |

| [M-H₂O]⁺ | 194.1176 | Loss of water |

| [M-CH₂NH₂]⁺ | 181.0859 | Loss of aminomethyl radical |

| Note: Fragmentation is complex and these represent only a few plausible pathways. |

Infrared (IR) and Raman Spectroscopy

These vibrational spectroscopy techniques are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching of the tertiary alcohol and the N-H stretching of the primary amine. C-H stretching vibrations from the aromatic ring and the aliphatic parts would appear around 2850-3100 cm⁻¹. The C-O stretching of the alcohol and the methoxy ethers would be visible in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching vibrations would be observed around 1500-1600 cm⁻¹. mdpi.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations are typically strong in the Raman spectrum.

| Functional Group | Expected IR Absorption (cm⁻¹) |

| O-H / N-H stretch | 3200 - 3600 (broad) |

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch | 2850 - 3000 |

| Aromatic C=C stretch | 1500 - 1600 |

| C-O stretch (alcohol, ether) | 1000 - 1300 |

| N-H bend | 1550 - 1650 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for those containing chromophores like the dimethoxy-substituted benzene (B151609) ring. The 3,4-dimethoxyphenyl group is expected to exhibit characteristic absorption maxima in the UV region, typically around 230 nm and 280 nm, corresponding to π→π* transitions within the aromatic system. wikipedia.org

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of non-volatile organic compounds. A reversed-phase HPLC method would likely be employed for this compound. The basic nature of the amino group necessitates the use of a suitable mobile phase, often containing a buffer or an ion-pairing agent, to ensure good peak shape and resolution.

| HPLC Parameter | Typical Conditions |

| Column | C18 (Octadecylsilane), e.g., 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with a modifier (e.g., trifluoroacetic acid, formic acid, or a buffer) |

| Detection | UV detector, typically set at one of the absorption maxima (e.g., 280 nm) |

| Flow Rate | 0.8 - 1.2 mL/min |

| Temperature | Ambient or controlled (e.g., 25-30 °C) |

| Note: Method development and validation would be required to establish optimal conditions for purity assessment. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal technique for the separation and identification of volatile and semi-volatile compounds. However, the analysis of polar molecules such as this compound, which contains both a primary amine and a tertiary alcohol, presents challenges due to their low volatility and potential for thermal degradation in the GC inlet and column. To overcome these issues, derivatization is an essential prerequisite for robust GC-MS analysis. sigmaaldrich.com

Common derivatization strategies for compounds bearing amino and hydroxyl groups include silylation, often using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), or acylation with reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA). ojp.govresearchgate.net These reactions replace the active hydrogens on the amine and alcohol functionalities with nonpolar groups, thereby increasing the analyte's volatility and thermal stability, and improving its chromatographic peak shape. sigmaaldrich.com

Upon successful volatilization and chromatographic separation, the derivatized this compound molecule undergoes electron ionization (EI), leading to the formation of a molecular ion and subsequent fragmentation. The resulting mass spectrum is a fingerprint that allows for structural confirmation. The fragmentation pattern of this compound is predicted to be dominated by several key cleavages characteristic of β-hydroxy phenethylamines. nih.govmdpi.com

A primary fragmentation pathway is the α-cleavage, involving the breaking of the bond between the carbon bearing the amino group and the carbon bearing the hydroxyl and aromatic groups (the Cα-Cβ bond). This cleavage is a dominant fragmentation pathway for phenethylamines. mdpi.comlibretexts.org For the derivatized analyte, this would result in a prominent fragment ion containing the aminomethyl group. Another significant fragmentation is anticipated to be the benzylic cleavage, leading to the formation of a stable 3,4-dimethoxybenzyl cation or a related fragment, which would be a characteristic indicator of the substitution pattern on the aromatic ring. The presence of the tertiary alcohol may also lead to the loss of a water molecule (or its derivatized equivalent) from the molecular ion.

The table below outlines the predicted characteristic mass fragments for a di-silylated derivative of this compound.

| Predicted Fragment | Description | Predicted m/z |

| Benzylic cleavage fragment | Cleavage of the bond between the aromatic ring and the propanol (B110389) backbone. | 151 |

| α-cleavage fragment | Cleavage of the Cα-Cβ bond, retaining the silylated amino group. | Variable depending on silyl (B83357) group |

| McLafferty-type rearrangement | Rearrangement involving the carbonyl (if formed after initial fragmentation) and a gamma-hydrogen. | Compound specific |

| Loss of derivatized water | Elimination of the silylated hydroxyl group. | M-89 (for TMS) |

It is important to note that the exact fragmentation pattern and retention time would need to be confirmed by running an authentic standard of derivatized this compound under specific GC-MS conditions.

X-ray Crystallography for Absolute Configuration and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing unequivocal evidence of its absolute configuration and solid-state conformation. For a chiral molecule like this compound, which has two stereocenters, single-crystal X-ray diffraction would be invaluable in assigning the (R,R), (S,S), (R,S), or (S,R) configuration of a specific enantiomer or diastereomer.

While a specific crystal structure for this compound is not publicly available in crystallographic databases as of the latest searches, we can infer its likely crystallographic properties based on published structures of closely related compounds containing the 3,4-dimethoxyphenyl moiety. nih.govresearchgate.netijirset.com These studies reveal that the 3,4-dimethoxyphenyl group often participates in crystal packing through various intermolecular interactions, including hydrogen bonding and π-π stacking.

The table below presents representative crystallographic data for a related compound containing a 3,4-dimethoxyphenyl group, (3,4-dimethoxyphenyl)-(2-chlorophenyl)methanone, to illustrate the type of information obtained from an X-ray crystallographic study. researchgate.net

| Crystallographic Parameter | Example Value for a Related Compound |

| Crystal System | Monoclinic |

| Space Group | P21/a |

| a (Å) | 10.9500(7) |

| b (Å) | 10.9670(7) |

| c (Å) | 11.0740(7) |

| β (°) | 90.00 |

| V (ų) | 1330.1(1) |

| Z | 4 |

In the solid state, the conformation of this compound would be "frozen" in a low-energy state that is influenced by the crystal packing forces. The dihedral angles defining the orientation of the 3,4-dimethoxyphenyl ring relative to the propanolamine (B44665) side chain would be precisely determined. This solid-state conformation may differ from the preferred conformation in solution due to the absence of solvent effects and the presence of strong intermolecular interactions in the crystal lattice.

Conformational Analysis and Equilibrium Studies

The biological activity and physicochemical properties of a flexible molecule like this compound are intrinsically linked to its conformational preferences in solution. Conformational analysis aims to identify the most stable spatial arrangements of the atoms (conformers) and to understand the dynamics of their interconversion. For arylpropanolamines, the key degrees of freedom are the rotations around the single bonds of the side chain.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for these investigations in solution. auremn.org.br Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about through-space proximities between protons, which can be translated into distance restraints to define the preferred conformation(s). mq.edu.au Additionally, the measurement of vicinal proton-proton coupling constants (³JHH) can give insight into the dihedral angles along the carbon backbone.

For arylpropanolamines, a crucial conformational feature is the potential for intramolecular hydrogen bonding between the amino and hydroxyl groups, and potentially between the hydroxyl group and the methoxy oxygen atoms on the aromatic ring. nih.gov Such interactions can significantly stabilize certain conformers, leading to a restricted conformational landscape. In nonpolar solvents, it is plausible that a conformer stabilized by an intramolecular hydrogen bond between the amino and hydroxyl groups would be significantly populated.

Computational chemistry provides a complementary approach to experimental methods for conformational analysis. Quantum mechanical calculations can be used to map the potential energy surface of the molecule as a function of the rotation around key dihedral angles. This allows for the identification of low-energy conformers and the determination of the energy barriers between them.

The table below summarizes the key dihedral angles that define the conformation of this compound and the likely influences on their equilibrium.

| Dihedral Angle | Description | Influencing Factors |

| τ1 (C-C-C-N) | Rotation of the amino group relative to the propanol backbone. | Steric hindrance, intramolecular hydrogen bonding with the hydroxyl group. |

| τ2 (Ar-C-C-C) | Rotation of the 3,4-dimethoxyphenyl group relative to the propanol backbone. | Steric hindrance, potential weak interactions with the side chain. |

| τ3 (C-C-O-H) | Rotation of the hydroxyl proton. | Intramolecular hydrogen bonding with the amino group or methoxy groups. |

The conformational equilibrium of this compound is expected to be solvent-dependent. In polar, protic solvents, intermolecular hydrogen bonding with the solvent molecules would compete with intramolecular hydrogen bonds, potentially leading to a different distribution of conformers compared to nonpolar solvents. Understanding this conformational equilibrium is critical for a comprehensive understanding of the molecule's chemical behavior.

Structure Activity Relationship Principles and Molecular Design

Fundamental Principles of Structure-Activity Relationship (SAR)

The foundational principle of Structure-Activity Relationship (SAR) analysis is that the biological activity of a chemical compound is directly related to its molecular structure. collaborativedrug.comwikipedia.org This concept allows medicinal chemists to predict the effects of a molecule and to systematically modify its structure to enhance desired activities or reduce unwanted side effects. pharmacologymentor.combionity.com SAR explores the connection between a molecule's three-dimensional shape, physicochemical properties, and its interaction with biological targets. pharmacologymentor.com By analyzing how structural modifications alter biological outcomes, researchers can identify the key chemical features, known as a pharmacophore, that are essential for molecular recognition and activity. pharmacologymentor.com

In the context of 1-Amino-2-(3,4-dimethoxyphenyl)propan-2-ol, SAR principles suggest that its biological interactions are dictated by the specific arrangement and properties of its constituent parts: the primary amine, the tertiary alcohol, the flexible propanol (B110389) backbone, and the substituted aromatic ring. Any alteration to these groups can significantly impact its interactions with biological macromolecules. For instance:

Modification of the amino group: Altering the primary amine to a secondary or tertiary amine would change its hydrogen bonding capacity and basicity, thereby influencing its interaction with target sites.

Modification of the hydroxyl group: Esterification or removal of the hydroxyl group would eliminate a key hydrogen bonding point, likely altering binding affinity and specificity.

Changes to the aromatic ring substituents: Replacing the 3,4-dimethoxy groups with other substituents (e.g., halogens, alkyl groups, or hydrogen bond donors) would modify the electronic and steric properties of the ring, affecting interactions such as π-π stacking or hydrophobic interactions.

SAR studies on related classes of compounds, such as phenethylamines, have demonstrated that modifications to the aromatic ring and the ethylamine (B1201723) side chain significantly influence receptor binding affinity and functional activity. nih.govbiomolther.org These analyses provide a framework for predicting how structural changes to this compound could modulate its biological profile.

Influence of Stereochemistry on Chemical Reactivity and Molecular Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of a drug's action and interaction with biological systems. mhmedical.compatsnap.com Biological targets such as enzymes and receptors are themselves chiral, meaning they can differentiate between the stereoisomers of a chiral molecule, often leading to significant differences in biological activity. nih.govresearchgate.net The two mirror-image forms of a chiral molecule, known as enantiomers, can exhibit distinct pharmacodynamic and pharmacokinetic properties. nih.govbiomedgrid.com

The structure of this compound contains a chiral center at the C2 position of the propanol backbone, where the hydroxyl group and the 3,4-dimethoxyphenyl group are attached. This means the compound can exist as a pair of enantiomers: (R)-1-Amino-2-(3,4-dimethoxyphenyl)propan-2-ol and (S)-1-Amino-2-(3,4-dimethoxyphenyl)propan-2-ol.

The differential arrangement of the functional groups in three-dimensional space means that one enantiomer may fit into a specific binding site more effectively than the other, much like a key fits into a lock. patsnap.com This can result in one enantiomer being potent while the other is significantly less active or even inactive. nih.gov This principle of stereoselectivity is fundamental in drug design, as the spatial orientation of key interacting groups (the amine, hydroxyl, and aromatic ring) dictates the quality of the fit with a chiral receptor or enzyme active site. researchgate.net

| Isomer | Configuration at C2 | Potential Interaction Implications |

|---|---|---|

| (R)-enantiomer | Rectus | Unique 3D spatial arrangement of amine, hydroxyl, and aromatic groups may lead to a specific binding mode and biological activity profile. |

| (S)-enantiomer | Sinister | Mirror-image 3D arrangement may result in different binding affinity, efficacy, or even interaction with different biological targets compared to the (R)-enantiomer. |

| Racemic Mixture | Equal mixture of (R) and (S) | Biological effects would be a composite of the activities of both enantiomers, which could be different. biomedgrid.com |

Role of Substituents on the Aromatic Ring and Propanol Backbone in Modulating Interactions

The functional groups, or substituents, on a molecule's core scaffold are the primary drivers of its physicochemical properties and its ability to engage in specific molecular interactions. For this compound, both the propanol backbone and the substituted aromatic ring contain key features that modulate its interactions.

Aromatic Ring Substituents: The benzene (B151609) ring is substituted with two methoxy (B1213986) (-OCH₃) groups at the 3 and 4 positions. These substituents significantly influence the electronic properties of the aromatic ring. The oxygen atom in a methoxy group is electronegative, exerting an electron-withdrawing inductive effect. stackexchange.comlibretexts.org However, the lone pairs of electrons on the oxygen can delocalize into the aromatic π-system, a phenomenon known as the resonance effect, which is electron-donating. stackexchange.comvaia.com This resonance effect increases the electron density of the ring, particularly at the ortho and para positions relative to the substituent, making the ring more electron-rich than unsubstituted benzene. libretexts.orgvaia.com

This increased electron density enhances the ring's ability to participate in non-covalent interactions crucial for molecular recognition, such as:

π-π Stacking: Interactions with other aromatic rings (e.g., from aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a protein).

Cation-π Interactions: Electrostatic interactions with positively charged ions or moieties.

Lone pair-π Interactions: Attractive interactions can occur between the electron-rich π-face of the ring and lone pairs from other atoms, such as oxygen. usf.edu

The nature and position of substituents dramatically affect these aromatic interactions. rsc.orgrsc.org Electron-withdrawing groups, for example, would decrease the ring's electron density and alter the nature of these electrostatic interactions. acs.orgresearchgate.net

| Substituent Type (at positions 3 and/or 4) | Example | Effect on Ring Electron Density | Potential Impact on Interactions |

|---|---|---|---|

| Electron-Donating (Resonance) | -OCH₃ (Methoxy), -NH₂ (Amino) | Increase | Enhances π-π stacking and cation-π interactions. acs.org |

| Electron-Withdrawing (Inductive/Resonance) | -NO₂ (Nitro), -CF₃ (Trifluoromethyl) | Decrease | Reduces π-electron density, potentially favoring interactions with electron-rich partners (anion-π interactions). rsc.org |

| Halogen | -Cl (Chloro), -F (Fluoro) | Decrease (Inductive) / Increase (Resonance) | Complex effects; strong inductive withdrawal deactivates the ring, but can participate in halogen bonding. libretexts.org |

Propanol Backbone Substituents: The propanol backbone features two highly polar functional groups:

Primary Amino Group (-NH₂): This group is basic and can be protonated at physiological pH to form a positively charged ammonium (B1175870) group (-NH₃⁺). This allows for strong ionic interactions (salt bridges) with negatively charged residues like aspartate or glutamate (B1630785) in a protein. The -NH₂ group also acts as an excellent hydrogen bond donor.

Tertiary Hydroxyl Group (-OH): This group is neutral but highly polar. It can act as both a hydrogen bond donor (donating the hydrogen) and a hydrogen bond acceptor (using the lone pairs on the oxygen). This dual capability makes it a versatile interaction point for forming stabilizing connections within a binding site.

Together, these substituents on the backbone provide the molecule with critical anchor points for specific, high-energy interactions with a biological target.

Computational Approaches to SAR (e.g., Pharmacophore Modeling, Molecular Docking for Interaction Site Analysis)

Computational chemistry provides powerful tools to investigate and predict structure-activity relationships, guiding the design of new molecules. nih.gov Methods like pharmacophore modeling and molecular docking are essential for analyzing how a compound like this compound might interact with a biological target at an atomic level. nih.gov

Pharmacophore Modeling: A pharmacophore is an abstract, three-dimensional representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. patsnap.comnumberanalytics.com It defines the spatial arrangement of key functional groups required for optimal molecular recognition at a target site. nih.govdergipark.org.tr For this compound, a pharmacophore model would highlight features such as a hydrogen bond donor, a hydrogen bond acceptor, an aromatic ring, and a positive ionizable feature. patsnap.com This model serves as a 3D query to search compound libraries for other molecules that possess the same critical features in the correct orientation, potentially identifying new active compounds. dovepress.com

| Pharmacophoric Feature | Originating Functional Group | Role in Molecular Interaction |

|---|---|---|

| Hydrogen Bond Donor (HBD) | -NH₂ group, -OH group | Donates a hydrogen atom to form a hydrogen bond with an acceptor atom (e.g., oxygen, nitrogen). |

| Hydrogen Bond Acceptor (HBA) | -OH group, -OCH₃ groups | Accepts a hydrogen atom via a lone pair of electrons to form a hydrogen bond. |

| Aromatic Ring (AR) | 3,4-dimethoxyphenyl group | Participates in non-covalent interactions like π-π stacking or hydrophobic interactions. |

| Positive Ionizable (PI) | -NH₂ group (protonated to -NH₃⁺) | Forms electrostatic or ionic bonds with negatively charged groups. |

Molecular Docking for Interaction Site Analysis: Molecular docking is a computational technique that predicts the preferred orientation and position of a ligand when it binds to a receptor, such as a protein or enzyme. wikipedia.orgscispace.com The process involves placing the 3D structure of the ligand into the binding site of the receptor and evaluating the goodness of fit using a scoring function, which estimates the binding affinity. nih.govyoutube.com

Docking this compound into a hypothetical target's active site would provide detailed insights into its potential binding mode. nih.gov This analysis can:

Identify the specific amino acid residues that interact with the ligand.

Visualize the network of hydrogen bonds formed by the amine and hydroxyl groups.

Show the orientation of the dimethoxyphenyl ring within the binding pocket and its potential for hydrophobic or aromatic interactions.

Rank different binding poses based on their calculated binding energy, suggesting the most stable and likely conformation. nih.gov

This information is invaluable for understanding the structural basis of the molecule's activity and for rationally designing modifications to improve its binding affinity and selectivity. nih.gov

Biochemical Transformations and Mechanistic Insights in Vitro Studies

Enzymatic Biotransformations of 1-Amino-2-(3,4-dimethoxyphenyl)propan-2-ol Analogues

The enzymatic biotransformation of xenobiotics is a cornerstone of drug metabolism, determining the fate of countless compounds within biological systems. While direct studies on this compound are limited, a significant body of research on analogous structures, particularly arylpropanolamines and methoxylated phenethylamines, provides a framework for understanding its potential enzymatic interactions. Key enzyme families implicated in the metabolism of such compounds include monoamine oxidases (MAOs) and cytochrome P450 (CYP) enzymes.

The interaction between an enzyme and its substrate is a highly specific, dynamic process governed by a multitude of non-covalent interactions. For analogues of this compound, this interaction is crucial for initiating metabolic transformation. Molecular docking and computational modeling studies on related compounds have shed light on the key binding motifs within the active sites of metabolizing enzymes like MAO and CYP isoenzymes.

In the context of monoamine oxidase, the binding of phenethylamine derivatives is dictated by the specific topography of the enzyme's active site. The orientation of the substrate is critical for enzymatic activity. For instance, the presence and spatial arrangement of an α-methyl group can significantly influence the potency and selectivity of MAO inhibition nih.gov. Molecular docking studies of various inhibitors with MAO-A and MAO-B have revealed that interactions are typically characterized by hydrogen bonds and hydrophobic interactions with key amino acid residues. For example, the active site of MAO-B features a hydrophobic substrate cavity and a "gatekeeper" residue, Ile199, which plays a crucial role in ligand binding.

Similarly, cytochrome P450 enzymes, particularly CYP3A4, are known to metabolize a wide array of substrates, including amphetamine derivatives nih.gov. The binding of these substrates to the active site of CYP3A4 is a complex process that can involve conformational changes in the enzyme. Docking simulations of methamphetamine with CYP3A4 have shown that the substrate can adopt multiple binding modes within the active site, with the orientation relative to the heme iron determining the metabolic outcome, such as N-demethylation researchgate.netnih.gov. The interaction is stabilized by a network of hydrophobic interactions with amino acid residues lining the active site cavity.

The table below summarizes findings from molecular docking studies on analogous compounds, illustrating the nature of enzyme-substrate interactions.

| Enzyme | Analogous Compound | Key Interacting Residues | Primary Interaction Types | Predicted Metabolic Outcome |

|---|---|---|---|---|

| Monoamine Oxidase B (MAO-B) | Substituted Benzothiazine Hydrazides | Tyr398, Tyr435, Gln206, Cys172 | Hydrogen Bonding, Hydrophobic Interactions | Competitive Inhibition |

| Cytochrome P450 3A4 (CYP3A4) | Methamphetamine | Heme group, Phe57, Phe108, Phe304 | Hydrophobic Interactions, π-π Stacking | N-demethylation |

| Monoamine Oxidase A (MAO-A) | Substituted Phenyl-dihydropyrazole-carboxamides | Tyr407, Tyr444, Phe208 | Hydrogen Bonding, Hydrophobic Interactions | Inhibition |

These studies collectively suggest that the 3,4-dimethoxyphenyl moiety of this compound would likely engage in hydrophobic and potentially hydrogen bonding interactions within the active site of metabolizing enzymes. The amino and hydroxyl groups would be expected to form key hydrogen bonds that orient the molecule for catalysis.

The catalytic mechanisms employed by enzymes to transform substrates are diverse and intricate. For compounds structurally related to this compound, particularly those with a veratryl (3,4-dimethoxybenzyl) group, C-C bond cleavage is a notable metabolic pathway, especially in the context of lignin degradation by fungal enzymes.

Lignin peroxidase (LiP), an extracellular heme peroxidase produced by white-rot fungi, is a key enzyme in the degradation of lignin, a complex polymer rich in methoxylated aromatic structures. Veratryl alcohol, a simple analogue of the dimethoxyphenyl portion of the target compound, is a natural substrate for LiP. The catalytic cycle of LiP involves the initial oxidation of the enzyme's heme cofactor by hydrogen peroxide to form a high-valent iron-oxo species (Compound I). This potent oxidant then abstracts an electron from the aromatic ring of a substrate like veratryl alcohol to generate a radical cation.

This radical cation is a key intermediate that can undergo a variety of reactions, including Cα-Cβ bond cleavage. This process is crucial for the depolymerization of lignin and serves as a model for the potential biotransformation of this compound. The cleavage of the C-C bond is thought to proceed through the formation of this radical cation, which destabilizes the bond and leads to its fragmentation. This mechanism highlights a potential pathway for the breakdown of the propanol (B110389) side chain in the target compound.

Chemical Reactivity in Biological Mimetic Systems

To better understand the potential fate of this compound in a biological environment, it is useful to examine its reactivity in systems that mimic physiological conditions. This includes its susceptibility to oxidative degradation by reactive oxygen species and its stability across different pH ranges.

Reactive oxygen species (ROS) are constantly generated in biological systems and can lead to the oxidative degradation of xenobiotics. The Fenton reaction, which involves the reaction of ferrous ions with hydrogen peroxide to produce highly reactive hydroxyl radicals, is a well-established model for oxidative stress.

Aromatic compounds, especially those with electron-donating methoxy (B1213986) groups like the veratryl group in this compound, are susceptible to attack by hydroxyl radicals. The reaction typically proceeds via electrophilic addition of the hydroxyl radical to the aromatic ring, forming a hydroxycyclohexadienyl radical. This intermediate can then undergo further reactions, including the elimination of water to form a radical cation, or reaction with oxygen to form peroxy radicals, ultimately leading to ring-opening or the formation of hydroxylated products. The amino alcohol side chain is also a potential site for oxidation.

The stability of a compound in aqueous solution is often highly dependent on the pH. For a molecule like this compound, which contains both a basic amino group and a hydroxyl group, pH can influence its protonation state and, consequently, its reactivity and degradation pathways.

In acidic solutions, the amino group will be protonated, forming an ammonium (B1175870) salt. This can influence the electronic properties of the molecule and may affect the stability of adjacent functional groups. In alkaline solutions, the deprotonated amino group can act as a nucleophile, potentially leading to intramolecular reactions or increasing susceptibility to oxidation.

While specific data for this compound is not available, studies on the stability of related arylpropanolamines, such as ephedrine, demonstrate clear pH-dependent degradation. For instance, the degradation of ephedrine and its isomers is significantly influenced by pH, with different degradation products being formed under acidic and alkaline conditions nih.gov. The rate of degradation often follows a V-shaped or U-shaped pH-rate profile, indicating that the compound is most stable at a certain pH and degrades more rapidly in both acidic and alkaline conditions wdh.ac.id. This is due to specific acid and base catalysis of degradation reactions, such as dehydration or rearrangement.

The following interactive table illustrates the concept of a pH-rate profile using data for the degradation of a related compound, acetazolamide, which also exhibits a V-shaped profile, indicating stability at a specific pH range and increased degradation under more acidic or alkaline conditions wdh.ac.id.

| pH | Observed Rate Constant (k_obs, day⁻¹) | Half-life (t₁/₂, days) |

|---|---|---|

| 1.68 | 0.045 | 15.4 |

| 4.00 | 0.010 | 69.3 |

| 5.46 | 0.018 | 38.5 |

| 6.06 | 0.028 | 24.8 |

| 6.86 | 0.060 | 11.6 |

| 8.17 | 0.250 | 2.8 |

This table presents illustrative data for acetazolamide to demonstrate the concept of a pH-rate profile, as specific data for this compound is not available in the reviewed literature.

Based on the general reactivity of amino alcohols, it can be inferred that this compound would exhibit its greatest stability in a neutral to slightly acidic pH range, with increased rates of degradation at highly acidic or alkaline pHs.

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Methodologies

The development of novel and efficient synthetic methodologies for preparing 1-amino-2-aryl-2-propanol derivatives is a primary focus of ongoing research. Traditional methods often involve multiple steps, harsh reaction conditions, and the use of stoichiometric, often toxic, reagents. Future research is geared towards greener, more atom-economical, and scalable processes.

Furthermore, biocatalysis is emerging as a powerful tool for the synthesis of chiral amino alcohols. Engineered enzymes, such as amine dehydrogenases, can catalyze the asymmetric reductive amination of α-hydroxy ketones with high enantioselectivity, using ammonia (B1221849) as a cheap and abundant amino donor. frontiersin.org This enzymatic approach offers mild reaction conditions and high stereocontrol, aligning with the principles of green chemistry.

Another area of active development is the use of photoredox catalysis. Visible-light-mediated reactions can enable the decarboxylative coupling of amino acid-derived α-amino radicals to carbonyl compounds, providing a novel route to 1,2-amino alcohols under mild conditions. rsc.org

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Starting Materials | Key Reagents | Advantages | Potential Challenges |

| One-Pot Cascade | 3',4'-Dimethoxyacetophenone | Trimethylsilyl cyanide, Zinc iodide, Borane-THF complex | High efficiency, reduced waste | Use of toxic cyanide reagents, moisture sensitivity |

| Biocatalysis | Corresponding α-hydroxy ketone | Engineered amine dehydrogenase, Ammonia | High enantioselectivity, mild conditions, green | Enzyme stability and availability, substrate scope |

| Photoredox Catalysis | N-aryl amino acids, Carbonyl compounds | Photocatalyst, visible light | Mild conditions, radical pathway | Catalyst cost, scalability |

Advanced Strategies for Stereochemical Control in Synthesis

Achieving high levels of stereochemical control is paramount in the synthesis of chiral molecules like 1-Amino-2-(3,4-dimethoxyphenyl)propan-2-ol, as different stereoisomers can exhibit vastly different biological activities. Future research will undoubtedly focus on refining and discovering new methods for asymmetric synthesis.

Catalytic asymmetric synthesis is a cornerstone of modern organic chemistry. The development of novel chiral ligands for metal-catalyzed reactions, such as copper-catalyzed asymmetric propargylic amination, allows for the construction of tertiary carbon centers with high enantioselectivity. researchgate.net Similarly, chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines, proceeding through a radical polar crossover mechanism, offer a modular approach to chiral β-amino alcohols. westlake.edu.cn

Organocatalysis has also emerged as a powerful strategy for stereoselective synthesis. Chiral Brønsted acids or chiral oxazaborolidinium ions can catalyze the enantioselective addition of nucleophiles to imines or ketones, providing access to enantioenriched amino alcohols. organic-chemistry.org

A radical relay chaperone strategy represents a cutting-edge approach to enantioselective C-H amination. nih.gov In this method, an alcohol is transiently converted to an imidate radical, which then undergoes an intramolecular hydrogen atom transfer (HAT) to generate a β-radical. This radical is then trapped stereoselectively by a chiral catalyst, leading to the formation of a chiral β-amino alcohol. This strategy bypasses the need for pre-functionalized substrates and offers a direct route to chiral amino alcohols from simple starting materials. nih.gov

Integration of Computational and Experimental Approaches for Comprehensive Mechanism Elucidation

The synergy between computational modeling and experimental studies is becoming increasingly crucial for a deep understanding of reaction mechanisms and for the rational design of new catalysts and synthetic routes. nih.gov Density Functional Theory (DFT) calculations, for example, can be employed to model transition states and reaction pathways, providing insights into the origins of stereoselectivity and reactivity. nih.gov

For the synthesis of this compound, computational studies could be used to:

Predict the most favorable reaction conditions for a given synthetic transformation.

Elucidate the role of the catalyst and ligands in stereochemical control.

Understand the electronic and steric factors that govern the reactivity of the starting materials and intermediates.

Screen potential catalysts and reagents in silico to accelerate the discovery of new and improved synthetic methods.

By combining computational predictions with experimental validation, researchers can gain a more comprehensive understanding of the underlying principles of a reaction, leading to the development of more efficient and selective synthetic strategies.

Exploration of New Chemical Transformations for Derived Structures

The 1-amino-2-propanol scaffold is a versatile building block that can be further functionalized to generate a diverse range of derivatives with potentially interesting chemical and biological properties. Future research will likely explore novel chemical transformations of this compound and related structures.

The amino and hydroxyl groups of the molecule can be selectively protected and then further reacted to introduce new functional groups. For example, the amino group can be acylated or alkylated, while the hydroxyl group can be etherified or esterified. These modifications can be used to modulate the physicochemical properties of the molecule, such as its solubility, lipophilicity, and metabolic stability.

Furthermore, the aromatic ring of the 3,4-dimethoxyphenyl group can be subjected to various electrophilic aromatic substitution reactions, allowing for the introduction of additional substituents. These modifications could lead to the discovery of new compounds with enhanced or novel biological activities. The development of novel N,S-substituted naphthoquinone analogues from aminonaphthaquinones is an example of how new derivatives can be synthesized and characterized. researchgate.net

The exploration of domino reactions, where a single starting material undergoes a cascade of transformations to generate a complex product, is another exciting avenue for future research. For instance, a domino reaction involving an initial transformation of the amino alcohol followed by a cyclization could lead to the synthesis of novel heterocyclic compounds.

Q & A

Basic: What are the recommended synthetic routes for 1-Amino-2-(3,4-dimethoxyphenyl)propan-2-ol?

Answer:

The synthesis typically involves reductive amination or nucleophilic substitution of precursors. A validated method involves reacting 3,4-dimethoxyphenylacetone with hydroxylamine to form an oxime intermediate, followed by reduction using sodium borohydride or catalytic hydrogenation (e.g., Pd/C). For example, a similar compound (Compound 40 in ) was synthesized via a two-step procedure starting from a benzyloxy-substituted precursor, achieving a 59% yield after purification . Key steps include:

- Step 1: Formation of the oxime or imine intermediate.

- Step 2: Reduction to the amine using NaBH₄ or LiAlH₄ in ethanol/THF.

- Purification: Column chromatography or recrystallization.

Advanced: How can researchers optimize the synthesis yield under varying reaction conditions?

Answer:

Yield optimization requires fine-tuning:

- Catalyst Selection: Catalytic hydrogenation (e.g., Pd/C, 10–20 psi H₂) may improve stereochemical control compared to borohydride reductions .

- Solvent Effects: Polar aprotic solvents (e.g., THF) enhance intermediate stability, while ethanol improves borohydride reactivity .

- Temperature Control: Maintaining 0–5°C during reduction minimizes side reactions like over-reduction or epimerization .

- Workup: Direct use of crude intermediates in subsequent steps (as in ) can prevent yield loss during isolation .

Basic: What spectroscopic methods confirm the structure of this compound?

Answer:

- ¹H-NMR: Characteristic signals include:

- δ 1.49 ppm (singlet, 3H, CH₃),

- δ 3.83 ppm (singlet, OCH₃ groups),

- δ 6.87–7.68 ppm (aromatic protons) .

- ¹³C-NMR: Peaks at ~70 ppm (C-OH) and ~55 ppm (OCH₃) confirm the hydroxyl and methoxy groups.

- Mass Spectrometry: ESI-MS ([M+H]⁺) matches the molecular formula (C₁₁H₁₇NO₃, MW 223.26).

Advanced: What strategies address stability issues during storage or derivatization?

Answer:

- Salt Formation: Hydrochloride salts (e.g., 1-Amino-2-(3,4-dimethoxyphenyl)-3,3,3-trifluoropropan-2-ol hydrochloride in ) improve stability by reducing hygroscopicity .

- Storage Conditions: Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation .

- Derivatization: Trifluoromethyl or benzyloxy groups ( ) enhance solubility for biological assays .

Basic: How should researchers handle this compound safely in the lab?

Answer:

- PPE: Use nitrile gloves, lab coat, and safety goggles.

- Ventilation: Work in a fume hood due to potential amine volatility .

- Spill Management: Neutralize with dilute acetic acid and absorb with vermiculite .

- Disposal: Follow EPA guidelines for amine-containing waste .

Advanced: How can discrepancies in biological activity data across studies be resolved?

Answer:

- Purity Verification: Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity (as in ) .

- Assay Conditions: Standardize protocols (e.g., cell lines, incubation time) to minimize variability.

- Metabolite Interference: Perform stability studies in assay buffers (pH 7.4, 37°C) to rule out degradation .

- SAR Analysis: Compare substituent effects (e.g., methoxy vs. trifluoromethyl groups in ) to identify key pharmacophores .

Advanced: What computational methods support the design of derivatives with enhanced activity?

Answer:

- Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., aldose reductase in ) .

- QSAR Models: Corrogate substituent electronic parameters (Hammett σ) with activity data .

- MD Simulations: Assess binding stability of trifluorinated derivatives ( ) over 100-ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.